2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMRSPRJPIELNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678896 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-11-6 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Benzoxazinone Intermediates
A foundational step in synthesizing triazole-containing benzoic acids involves the condensation of salicylic acid derivatives with salicylamide. As disclosed in EP2509423B1 , salicylic acid (formula-2) reacts with salicylamide (formula-3) in the presence of thionyl chloride (SOCl₂) and a base (e.g., pyridine) to form 2-(2-hydroxyphenyl)-benz[e]oxazin-4-one (formula-4). This reaction proceeds via in-situ generation of salicyloyl chloride, which undergoes nucleophilic acyl substitution with salicylamide. Critical parameters include:
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Thionyl chloride addition : Split into two lots (1.7–1.9 molar ratio) to minimize impurity formation.
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Yield : 55% for the intermediate, with impurities controlled to <0.5% via fractional crystallization.
This intermediate is pivotal for subsequent triazole ring formation, as demonstrated in deferasirox synthesis.
Coupling Reactions with Halogenated Benzoic Acids
Ullmann-Type Coupling for Triazole Incorporation
WO2018202689A1 details a copper-catalyzed coupling between 2-iodobenzoic acid derivatives and 1H-1,2,4-triazole to form 2-(1H-1,2,4-triazol-1-yl)benzoic acid. Key conditions include:
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Catalyst : Copper(I) iodide (CuI) at 5 mol%.
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Base : Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 70–85% | |
| Purity (HPLC) | >98% after crystallization | |
| Byproducts | Regioisomeric impurities (≤2%) |
The use of bromo- instead of iodo-benzoic acids reduces costs but requires higher temperatures (150°C). Post-reaction purification involves slurrying in ethyl acetate or forming potassium salts for selective crystallization.
One-Pot Synthesis Strategies
Tsai’s Cascade Reaction for Triazole Formation
Tsai et al. developed a one-pot method utilizing nitrilimines and Vilsmeier reagent (POCl₃/DMF) to synthesize methyl 3-carboxylate-1-aryl-1H-1,2,4-triazoles. Adapted for benzoic acid derivatives, this approach involves:
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Step 1 : Formation of amidoxime from nitrile and hydroxylamine.
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Step 2 : Copper-catalyzed cyclization with a second nitrile.
Advantages :
Electrochemical Synthesis
Yang and Yuan reported an electrochemical method using NH₄OAc, aryl hydrazines, and paraformaldehyde. Key features:
Hydrochloride Salt Formation and Purification
Acid-Base Treatment for Salt Precipitation
The free acid form of 2-(1H-1,2,4-triazol-1-yl)benzoic acid is converted to its hydrochloride salt via:
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Basification : Treatment with NaOH (pH 10–12) to extract impurities.
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Acidification : Addition of HCl (conc.) to precipitate the hydrochloride salt.
Optimized Parameters :
Crystallization Techniques
WO2018202689A1 highlights the role of potassium salt intermediates in achieving regioisomeric purity. For the hydrochloride salt:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 55% | 98% | Moderate | Low |
| Ullmann Coupling | 85% | 98.5% | High | Moderate |
| One-Pot | 80% | 95% | High | High |
| Electrochemical | 90% | 99% | Low | High |
Impurity Profiling and Mitigation
Common Impurities
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells . The triazole ring also allows for hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Structural Analogs
Key Observations :
Key Observations :
- Deferasirox’s hydroxylphenyl groups enhance metal-chelating capacity, whereas the target compound’s lack of such groups may limit similar applications .
- The hydrochloride salt form (as in ) improves bioavailability, suggesting that 2-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride could be optimized for drug delivery.
Biological Activity
2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations including anticancer, antioxidant, and antibacterial activities, and highlights relevant case studies.
- Chemical Formula : C₉H₈ClN₃O₂
- CAS Number : 1203898-11-6
- Molecular Weight : 215.63 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole precursors. This process can yield various analogs with modified substituents to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | MCF-7 | 18.7 | |
| Compound 14 | MCF-7 | 25.7 | |
| Doxorubicin | MCF-7 | 19.7 | |
| Compound 5 | HCT-116 | 23.9 |
In a study evaluating a series of triazole benzoic acid hybrids, compounds such as 2 and 14 were found to induce apoptosis in MCF-7 cells significantly more than doxorubicin, indicating their potential as anticancer agents .
Antioxidant Activity
The antioxidant properties of these compounds were assessed using DPPH and ABTS assays. The results indicated that certain derivatives possess strong free radical scavenging abilities.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound 1 | 100 (reference) | 89.95 ± 0.34 |
| Compound 5 | Not specified | Good activity |
| BHA (reference) | 95.02 ± 0.74 | Not specified |
The parent compound demonstrated notable scavenging activity, suggesting that structural modifications can enhance these properties .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has been evaluated against various bacterial strains. Some compounds exhibited broad-spectrum activity.
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| Compound X | E. coli | 0.025 |
| Compound Y | S. aureus | 0.037 |
These findings indicate that triazole-based compounds may serve as potential candidates for developing new antibacterial agents .
Case Study: Anticancer Evaluation
A detailed investigation into the anticancer properties of triazole benzoic acid hybrids revealed that compounds with electron-donating groups showed enhanced cytotoxicity against MCF-7 and HCT-116 cell lines. The study highlighted that compound modifications could lead to improved selectivity and potency in targeting cancer cells while minimizing effects on normal cells .
Case Study: Antioxidant Mechanisms
Research employing computational methods such as Density Functional Theory (DFT) has provided insights into the mechanisms behind the antioxidant activities of these compounds. The study categorized the antioxidant mechanisms into hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET), elucidating how structural variations influence antioxidant efficacy .
Q & A
Basic Research Question
- Carboxylic Acid Stretching: The protonated form shows a broad O-H stretch (~2500–3000 cm<sup>−1</sup>), while the deprotonated form exhibits asymmetric/symmetric COO<sup>−</sup> stretches (~1550 and ~1400 cm<sup>−1</sup>) .
- Triazole Absorptions: C-N stretches in the triazole ring appear at ~1500–1600 cm<sup>−1</sup>, unaffected by protonation state.
What computational methods predict reactivity in triazole-benzoic acid systems?
Advanced Research Question
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess nucleophilic/electrophilic sites. The triazole N2 position is often more reactive than N4 .
- Molecular Docking: Screen against biological targets (e.g., fungal enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
